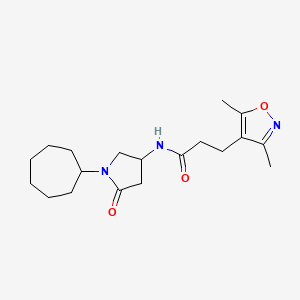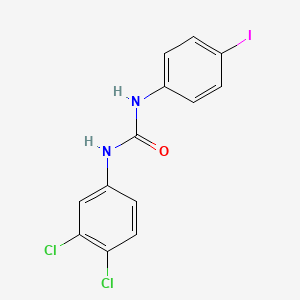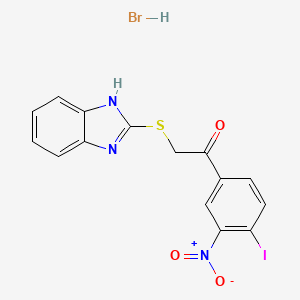
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide is a compound that belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5 PAMs). This compound has been the subject of extensive research due to its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
Mechanism of Action
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide acts as a positive allosteric modulator of the mGluR5 receptor. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. By modulating the activity of the mGluR5 receptor, this compound can regulate various physiological processes, including synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can enhance synaptic plasticity, which is important for learning and memory. It can also regulate neuronal excitability, which is important for maintaining the proper balance between excitation and inhibition in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide in lab experiments include its ability to modulate the activity of the mGluR5 receptor, which is involved in various physiological processes. However, the limitations of using this compound include its potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for research on N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Another direction is to explore its potential as a tool for studying the mGluR5 receptor and its role in various physiological processes. Finally, further research is needed to better understand the biochemical and physiological effects of this compound and to optimize its dosing and administration for therapeutic use.
Synthesis Methods
The synthesis of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide involves several steps. The first step is the preparation of 3-(3,5-dimethyl-4-isoxazolyl)propanoic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with N-(1-cycloheptyl-3-pyrrolidinyl)amine to yield the desired compound.
Scientific Research Applications
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that this compound can modulate the activity of the mGluR5 receptor, which is involved in various physiological processes, including learning and memory, synaptic plasticity, and neuronal excitability.
properties
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-13-17(14(2)25-21-13)9-10-18(23)20-15-11-19(24)22(12-15)16-7-5-3-4-6-8-16/h15-16H,3-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPWKWNSYCVPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2CC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(cyclopropylmethyl)-3-hydroxy-3-({[2-(trifluoromethyl)benzyl]amino}methyl)-2-piperidinone](/img/structure/B6083868.png)

![4-(2-isopropoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6083891.png)
![N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B6083895.png)
methanone](/img/structure/B6083911.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(2-furyl)benzoyl]-3-piperidinamine](/img/structure/B6083922.png)
![1-(3-chlorophenyl)-4-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B6083929.png)
![N,N-dimethyl-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B6083938.png)
![1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6083940.png)

![2-cyclohexyl-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6083954.png)

![9-(4-methoxyphenyl)-7-(3-methylbutyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6083969.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6083974.png)